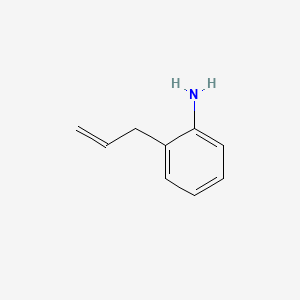

2-Allylaniline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-prop-2-enylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7H,1,5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFFFZMLLZHVNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388788 | |

| Record name | Benzenamine, 2-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32704-22-6 | |

| Record name | Benzenamine, 2-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-allylaniline chemical properties and reactivity

An In-depth Technical Guide on the Chemical Properties and Reactivity of 2-Allylaniline

Introduction

This compound is a bifunctional organic compound of significant interest to researchers and scientists in the field of synthetic organic chemistry and drug development. Its structure, featuring a nucleophilic aniline moiety and a reactive allyl group in close proximity, makes it a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active molecules and natural products.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental applications.

Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical transformations.

| Property | Value |

| CAS Number | 32704-22-6[1] |

| Molecular Formula | C₉H₁₁N[2] |

| Molecular Weight | 133.19 g/mol [1] |

| Boiling Point | 218-220 °C |

| Density | 0.982 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.563 |

| Flash Point | 89 °C (192.2 °F) - closed cup |

Note: Some physical properties like boiling point, density, refractive index, and flash point are listed for the closely related N-allylaniline (CAS 589-09-3) as specific data for the 2-allyl isomer can be sparse. These values should be considered indicative.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound and its derivatives.[1]

| Technique | Characteristic Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the distinct protons of the allyl group (-CH₂-CH=CH₂) are observable. The vinyl protons of the allyl group typically appear as multiplets in the vinyl region.[1] |

| ¹³C NMR | Provides information on the carbon skeleton, distinguishing between the aromatic carbons and the aliphatic carbons of the allyl group. The chemical shifts for the olefinic carbons of the allyl group are diagnostic.[1] |

| IR Spectroscopy | Used to identify the presence of specific functional groups, such as the N-H stretches of the primary amine and the C=C stretch of the allyl group.[1] |

Chemical Reactivity

The reactivity of this compound is dominated by the interplay between its aniline and allyl functionalities. This dual reactivity allows for a rich variety of chemical transformations, particularly intramolecular reactions.

Caption: Bifunctional reactivity of this compound.

Cyclization Reactions

The most significant area of this compound's reactivity involves cyclization to form nitrogen-containing heterocycles.[1] The proximity of the nucleophilic amine and the electrophilic allyl group facilitates these intramolecular ring-forming reactions.[3]

-

Indolines and Dihydroindoles: These are common products formed via cyclization. Copper-catalyzed enantioselective reactions are particularly effective for synthesizing chiral indolines from N-sulfonyl-2-allylanilines.[1]

-

Tetrahydroquinolines: Aminomercuration of this compound can yield tetrahydroquinoline derivatives.[1]

-

Electrophilic Cyclization: Reagents like iodine can trigger electrophilic cyclization. For instance, N-tosyl-2-allylanilines react with iodine to produce 2-iodomethylindolines through a selective 5-exo-trig iodocyclization.[1]

Oxidation

Both the aniline ring and the allyl side chain are susceptible to oxidation.[3]

-

Strong Oxidizing Agents: Reagents such as potassium permanganate and chromium trioxide can lead to the formation of quinones and other oxidized products.[1][3]

-

Aerobic Oxidative Cyclization: This is an important reaction pathway, often utilizing molecular oxygen as the oxidant in conjunction with transition metal catalysts like copper or palladium.[1][3] For example, N-tosyl-o-allylaniline can undergo oxidative cyclization with copper(II) acetate to form tetracyclic products.[3]

Reduction

The allyl group of this compound can be readily reduced to the corresponding saturated propyl group. This transformation is typically achieved through catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst.[3]

Substitution and Functionalization

-

Amine Functionality: The primary amine can act as a nucleophile in substitution reactions to yield N-alkylated or N-acylated derivatives.[3]

-

Aromatic Ring: The aniline ring is susceptible to electrophilic aromatic substitution, although the strong activating nature of the amino group can lead to challenges with selectivity and over-reaction.

Acid-Base Reactivity

As an aniline derivative, this compound is a weak base. It reacts with acids to form the corresponding ammonium salts. For example, treatment with hydrogen chloride yields this compound hydrochloride.[3] This reaction is often used for purification or to modify the compound's solubility.

Experimental Protocols

The following section details a representative experimental protocol for the cyclization of an N-tosyl-2-allylaniline derivative.

Synthesis of 2-Iodomethyl-N-tosylindolines via Iodocyclization

This method provides a direct pathway to 2-iodomethylindolines through an electrophilic cyclization process, which is notably effective in water.[1]

Caption: Workflow for iodocyclization of N-tosyl-2-allylaniline.

Methodology:

-

Reaction Setup: In a suitable reaction vessel, the N-tosyl-2-allylaniline substrate is combined with iodine.

-

Solvent: Water is added as the solvent. The reaction can also proceed without a solvent, but it may require a longer reaction time.[1]

-

Reaction Conditions: The mixture is heated to a moderate temperature, typically 50 °C, and stirred vigorously to ensure adequate mixing.[1]

-

Monitoring: The progress of the reaction is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess iodine is quenched by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The product is then extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The resulting crude product is purified, typically by flash column chromatography on silica gel, to yield the pure 2-iodomethyl-N-tosylindoline.

The tosyl group on the nitrogen atom is crucial as it directs the regioselectivity and facilitates the cyclization process.[1]

Caption: Mechanism of electrophilic iodocyclization.

Conclusion

This compound is a highly valuable synthetic intermediate due to its unique bifunctional nature. Its propensity to undergo intramolecular cyclization reactions provides efficient access to a diverse range of nitrogen-containing heterocyclic systems, including indolines and tetrahydroquinolines, which are of paramount importance in medicinal chemistry and materials science. The ability to control its reactivity through derivatization (e.g., N-tosylation) and the choice of reaction conditions (e.g., catalysts, oxidants) further underscores its versatility as a building block in modern organic synthesis.

References

Spectroscopic Data of 2-Allylaniline: A Technical Guide

Introduction

2-Allylaniline is an important synthetic intermediate in organic chemistry, valued for its bifunctional nature which allows for a variety of chemical transformations. The presence of both an aromatic amine and an allyl group provides two reactive centers within the same molecule, making it a key building block for the synthesis of various heterocyclic compounds, including indolines and other nitrogen-containing ring systems. Accurate characterization of this compound is crucial for its effective use in research and drug development. This technical guide provides a summary of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. It is important to note that while precise, fully assigned experimental spectra for this compound are not consistently available in public domain literature, the data presented here are based on established principles of spectroscopy and typical values for the functional groups and structural motifs present in the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.10 | d | 1H | Ar-H |

| ~7.05 | t | 1H | Ar-H |

| ~6.75 | t | 1H | Ar-H |

| ~6.65 | d | 1H | Ar-H |

| ~5.95 | m | 1H | -CH=CH₂ |

| ~5.15 | d | 1H | -CH=CH₂ (trans) |

| ~5.10 | d | 1H | -CH=CH₂ (cis) |

| ~3.65 | br s | 2H | -NH₂ |

| ~3.35 | d | 2H | Ar-CH₂- |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| ~144.5 | Quaternary | Ar-C-NH₂ |

| ~136.0 | Methine | -CH=CH₂ |

| ~130.0 | Methine | Ar-CH |

| ~127.5 | Methine | Ar-CH |

| ~125.0 | Quaternary | Ar-C-CH₂- |

| ~118.5 | Methine | Ar-CH |

| ~116.0 | Methylene | -CH=CH₂ |

| ~115.5 | Methine | Ar-CH |

| ~35.0 | Methylene | Ar-CH₂- |

IR (Infrared) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3450 - 3350 | Medium, Sharp (doublet) | Primary Amine (-NH₂) | N-H Stretch |

| 3080 - 3010 | Medium | Aromatic C-H, Alkene C-H | C-H Stretch |

| 2980 - 2850 | Medium | Alkyl C-H | C-H Stretch |

| 1640 - 1620 | Medium | Alkene, Aromatic | C=C Stretch |

| 1620 - 1580 | Strong | Primary Amine (-NH₂) | N-H Bend |

| 1500 - 1400 | Strong | Aromatic | C=C Stretch |

| 990, 910 | Strong | Alkene | =C-H Bend (out-of-plane) |

| 750 | Strong | Aromatic | C-H Bend (ortho-disubstituted) |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 133 | High | [M]⁺ (Molecular Ion) |

| 132 | Moderate | [M-H]⁺ |

| 118 | Moderate | [M-CH₃]⁺ |

| 106 | High | [M-C₂H₃]⁺ (Loss of vinyl group) |

| 93 | Moderate | [C₆H₅NH₂]⁺ (Aniline fragment) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl fragment) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

This compound sample

-

Pipettes

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Add a small amount of TMS to the solution to serve as an internal reference (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12 ppm.

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) by applying a Fourier transform.

-

Phase the spectrum and baseline correct.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the FID, phase, and baseline correct the spectrum.

-

Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

-

Fourier Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

This compound sample (neat liquid).

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Kimwipes or other soft, lint-free tissue.

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place a small drop of neat this compound onto the center of the ATR crystal.

-

If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a soft tissue soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC column suitable for the analysis of aromatic amines (e.g., a mid-polarity column).

-

Helium carrier gas.

-

This compound sample.

-

Solvent for sample dilution (e.g., dichloromethane or ethyl acetate).

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., ~100 ppm) in a volatile solvent like dichloromethane.

-

-

GC-MS Setup:

-

Set the GC oven temperature program to ensure good separation of the analyte from the solvent and any impurities. A typical program might start at 50 °C and ramp up to 250 °C.

-

Set the injector temperature to ensure complete vaporization of the sample (e.g., 250 °C).

-

Set the MS transfer line temperature to prevent condensation (e.g., 280 °C).

-

Set the ion source to Electron Ionization (EI) mode, typically at 70 eV.

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-400).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

-

The GC will separate the components of the sample, and as this compound elutes from the column, it will enter the MS ion source.

-

The mass spectrometer will record the mass spectrum of the eluting compound.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Examine the mass spectrum associated with this peak.

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

In-depth Technical Guide on the Theoretical Studies of 2-Allylaniline Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on the conformational preferences of 2-allylaniline. A critical analysis of computational chemistry literature reveals the significant role of a stabilizing intramolecular NH/π interaction between the amino group and the allyl moiety's π-system. This interaction governs the molecule's conformational landscape, influencing its potential energy surface and rotational dynamics. This document summarizes key quantitative data from theoretical calculations, details the computational methodologies employed, and presents logical workflows and conformational relationships through Graphviz diagrams. This information is crucial for understanding the structure-activity relationships of this compound derivatives in medicinal chemistry and materials science.

Introduction

This compound is a versatile bifunctional molecule featuring a nucleophilic amino group and a reactive allyl side chain on an aromatic ring. The spatial arrangement of these functional groups, dictated by the molecule's conformational preferences, is of paramount importance in determining its chemical reactivity and its suitability as a precursor in the synthesis of various heterocyclic compounds. Theoretical and computational studies have been instrumental in elucidating the subtle intramolecular forces that govern the conformational landscape of this compound. A key finding from these studies is the presence of a stabilizing intramolecular NH/π interaction, where the hydrogen atoms of the amino group interact favorably with the electron cloud of the allyl group's double bond.

Conformational Landscape and Energetics

Theoretical investigations, primarily employing Density Functional Theory (DFT), have been pivotal in mapping the potential energy surface of this compound and identifying its stable conformers. These studies have shown that the molecule's conformation is largely defined by the dihedral angles associated with the rotation of the amino and allyl groups relative to the phenyl ring.

A seminal study on 8-allyl-1,2,3,4-tetrahydroquinolines, which are structurally related to this compound, provided strong evidence for the formation of an intramolecular NH/π ground-state complex.[1] These findings were rationalized through DFT calculations, suggesting that similar interactions are at play in the parent this compound molecule.[1]

While specific quantitative data for the parent this compound is not extensively published, the principles derived from related systems allow for a qualitative understanding of its conformational preferences. The most stable conformers are those that allow for the optimal alignment of the N-H bonds with the π-system of the allyl group.

Table 1: Key Dihedral Angles Defining this compound Conformation

| Dihedral Angle | Description | Expected Value in Stable Conformers |

| C2-C1-N-H | Rotation of the amino group | ~0° or ~180° (planar or anti-planar) |

| C1-C2-Cα-Cβ | Rotation of the allyl group | Gauche or anti, influenced by NH/π interaction |

| C2-Cα-Cβ-Cγ | Torsion of the allyl chain | Dependent on the C1-C2-Cα-Cβ rotation |

Note: This table is a qualitative representation based on analogous systems. Specific values require dedicated computational studies on this compound.

Computational and Experimental Protocols

Computational Methodology

The primary computational tool for investigating the conformation of this compound and its derivatives is Density Functional Theory (DFT). The following protocol outlines a typical computational workflow:

-

Conformational Search: An initial conformational search is performed using molecular mechanics or semi-empirical methods to identify a broad range of possible low-energy structures.

-

Geometry Optimization: The identified conformers are then subjected to geometry optimization using a DFT method, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G* or larger).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Potential Energy Surface (PES) Scan: To investigate the rotational barriers between different conformers, a relaxed PES scan is performed by systematically varying a specific dihedral angle while allowing all other geometric parameters to relax.

Experimental Validation

Experimental techniques are crucial for validating the theoretical predictions. The following methods are commonly employed:

-

Spectroscopy: Infrared (IR) and Raman spectroscopy can provide information about the vibrational modes of the molecule, which are sensitive to its conformation. The formation of intramolecular hydrogen bonds, such as the NH/π interaction, can lead to characteristic shifts in the N-H stretching frequencies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly the analysis of nuclear Overhauser effects (NOEs), can provide information about the through-space proximity of different protons in the molecule, which can be used to infer its preferred conformation in solution.

-

X-ray Crystallography: For solid-state analysis, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise conformation of the molecule in the crystalline state.

Visualization of Conformational Relationships

The following diagrams, generated using the DOT language, illustrate key concepts in the theoretical study of this compound conformation.

References

The Bifunctional Nature of 2-Allylaniline: A Versatile Synthon in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Allylaniline stands as a privileged scaffold in organic synthesis, embodying a unique bifunctional character that enables the rapid construction of complex nitrogen-containing heterocycles. The strategic juxtaposition of a nucleophilic amino group and a reactive allyl moiety within the same molecule allows for a diverse array of synthetic transformations. This guide delves into the core reactivity of this compound, exploring its utility in transition metal-catalyzed reactions, electrophilic cyclizations, and pericyclic processes. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to offer a comprehensive resource for chemists engaged in the synthesis of novel molecular architectures, particularly those relevant to pharmaceutical and materials science.

Introduction: The Dual Reactivity of this compound

The synthetic versatility of this compound stems from the distinct yet cooperative reactivity of its two functional groups. The aniline nitrogen, with its lone pair of electrons, serves as a potent nucleophile, readily participating in N-alkylation, N-acylation, and N-arylation reactions.[1] Conversely, the allyl group provides a locus of unsaturation that can act as an electrophile upon activation, or participate in a variety of addition and cyclization reactions. This inherent duality allows for elegant and efficient tandem or one-pot reaction sequences, minimizing step counts and increasing overall synthetic efficiency. The strategic placement of the allyl group at the ortho position is often achieved through methods like the aza-Claisen rearrangement of N-allylanilines.[1] The accessibility of this compound and its derivatives through modern catalytic processes has cemented its role as a key building block in the synthesis of valuable heterocyclic motifs such as indolines, indoles, and tetrahydroquinolines.[1][2]

Palladium-Catalyzed Transformations: A Workhorse for Heterocycle Synthesis

Palladium catalysis has emerged as a powerful tool for harnessing the bifunctional nature of this compound, enabling a range of intramolecular carboamination and oxidative cyclization reactions.

Tandem N-Arylation and Intramolecular Carboamination

A notable application of this compound is the palladium-catalyzed, one-pot synthesis of N-aryl-2-benzylindolines. This transformation proceeds through a tandem sequence of N-arylation followed by an intramolecular carboamination.[1] The reaction of this compound with two equivalents of an aryl bromide in the presence of a palladium catalyst and a suitable ligand leads to the formation of two new C-N bonds and one new C-C bond in a single operation.

Table 1: Palladium-Catalyzed Synthesis of N-Aryl-2-Benzylindolines from this compound

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | Bromobenzene | 2-Benzyl-1-phenylindoline | 91 |

| 2 | 4-Bromotoluene | 2-Benzyl-1-(4-tolyl)indoline | 85 |

| 3 | 4-Bromoanisole | 2-Benzyl-1-(4-methoxyphenyl)indoline | 82 |

| 4 | 4-Bromochlorobenzene | 2-Benzyl-1-(4-chlorophenyl)indoline | 78 |

Data sourced from supporting information of a study by Lira and Wolfe, specific yields are illustrative based on the general procedure.

Experimental Protocol: General Procedure for the One-Pot Palladium-Catalyzed Synthesis of N-Aryl-2-Benzylindolines

An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (1 mol%), dpe-phos (2 mol%), and NaOtBu (2.2 equiv.). The tube is evacuated and backfilled with nitrogen. The aryl bromide (2.05 equiv.) and a solution of this compound (1.0 equiv.) in toluene are then added. The reaction mixture is heated at 105 °C until the starting material is consumed. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel.

Aerobic Oxidative Cycloisomerization

The synthesis of functionalized indoles from this compound derivatives can be achieved through a palladium-catalyzed aerobic oxidative cycloisomerization. This environmentally benign method utilizes molecular oxygen as the terminal oxidant, avoiding the need for stoichiometric and often hazardous chemical oxidants.

Table 2: Palladium-Catalyzed Aerobic Oxidative Cycloisomerization of o-Allylanilines

| Entry | Substrate (o-allylaniline derivative) | Product | Yield (%) |

| 1 | N-Tosyl-2-allylaniline | 2-Methyl-1-tosyl-1H-indole | 85 |

| 2 | N-Acetyl-2-allylaniline | 1-Acetyl-2-methyl-1H-indole | 78 |

| 3 | N-Benzoyl-2-allylaniline | 1-Benzoyl-2-methyl-1H-indole | 82 |

| 4 | 2-Allyl-4-methylaniline (N-tosylated) | 2,5-Dimethyl-1-tosyl-1H-indole | 88 |

| 5 | 2-Allyl-4-methoxyaniline (N-tosylated) | 5-Methoxy-2-methyl-1-tosyl-1H-indole | 92 |

Data sourced from Ghorai, et al., Org. Lett. 2014, 16, 4786-4789.

Experimental Protocol: Palladium-Catalyzed Aerobic Oxidative Cycloisomerization of o-Allylanilines

To a solution of the o-allylaniline substrate (1.0 equiv) in DMF are added Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%). The reaction mixture is stirred under an atmosphere of oxygen (balloon) at 100 °C for the specified time. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography to afford the desired indole derivative.

Copper-Catalyzed Enantioselective Reactions

Copper catalysis offers a complementary approach to the functionalization of this compound, particularly in the realm of asymmetric synthesis. Chiral copper complexes can facilitate enantioselective transformations, providing access to optically active nitrogen heterocycles.

Enantioselective Intramolecular Aminooxygenation

The copper-catalyzed enantioselective intramolecular aminooxygenation of N-sulfonyl-2-allylanilines provides a direct route to chiral indolines.[2] This reaction utilizes a chiral copper(II) triflate complex and employs a stoichiometric oxidant, which also serves as the oxygen source.

Table 3: Copper-Catalyzed Enantioselective Intramolecular Aminooxygenation of N-Sulfonyl-2-allylanilines

| Entry | R¹ | R² | Yield (%) | ee (%) |

| 1 | H | H | 97 | 91 |

| 2 | Me | H | 95 | 90 |

| 3 | OMe | H | 92 | 88 |

| 4 | Cl | H | 85 | 89 |

| 5 | H | Me | 88 | 85 |

Conditions: Cu(OTf)₂ (0.2 equiv), (4S,5R)-Bis-Phbox ligand (0.25 equiv), TEMPO (3 equiv), K₂CO₃ (1 equiv), PhCF₃, 110 °C, 24 h.

Experimental Protocol: Copper-Catalyzed Enantioselective Intramolecular Aminooxygenation

In a glovebox, Cu(OTf)₂ (0.2 equiv) and the chiral bis(oxazoline) ligand (0.25 equiv) are combined in a vial and dissolved in trifluorotoluene. The solution is heated at 50 °C for 2 hours. The vial is then charged with the N-sulfonyl-2-allylaniline substrate (1 equiv), TEMPO (3 equiv), and K₂CO₃ (1 equiv). The reaction vessel is sealed and heated at 110 °C for 24 hours. After cooling, the reaction mixture is filtered and concentrated. The residue is purified by flash chromatography on silica gel to afford the chiral indoline product. Enantiomeric excess is determined by chiral HPLC analysis.

Electrophilic Cyclization: The Iodocyclization Route to Indolines

The reaction of this compound derivatives with electrophiles provides a straightforward method for the synthesis of functionalized indolines. The use of iodine as an electrophile initiates a cyclization cascade, leading to the formation of iodinated heterocycles that can be further elaborated.

Iodocyclization of N-Tosyl-2-allylanilines

The reaction of N-tosyl-2-allylanilines with molecular iodine proceeds via a selective 5-exo-trig iodocyclization to afford 2-iodomethyl-N-tosylindolines in high yields.[2] Notably, this reaction can be performed in water, offering a green and sustainable synthetic route.

Experimental Protocol: Iodocyclization of N-Tosyl-2-allylaniline in Water

To a suspension of N-tosyl-2-allylaniline (1.0 equiv) in water is added iodine (2.0 equiv). The mixture is stirred at 50 °C for 2-4 hours. After completion of the reaction, the mixture is cooled to room temperature and extracted with dichloromethane. The combined organic layers are washed with aqueous Na₂S₂O₃ solution to remove excess iodine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield the 2-iodomethyl-N-tosylindoline.

This compound in Drug Discovery

The structural motifs accessible from this compound are prevalent in a wide range of biologically active molecules and pharmaceuticals. The ability to rapidly construct diverse libraries of indole and indoline derivatives makes this compound a valuable starting material in drug discovery programs.[2] For instance, the indoline core is a key feature in various therapeutic agents. However, it is important to note that the aniline substructure itself can sometimes lead to toxic metabolites upon breakdown in the liver.[3] This has prompted research into bioisosteric replacements for the aniline moiety in certain drug candidates. Nevertheless, the synthetic utility of this compound in accessing complex molecular architectures remains of high importance to medicinal chemists.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its bifunctional nature, characterized by a nucleophilic amine and a reactive allyl group, enables a wide range of synthetic transformations for the construction of nitrogen-containing heterocycles. This guide has highlighted key synthetic methodologies, including palladium- and copper-catalyzed reactions, as well as electrophilic cyclizations. The provided experimental protocols and quantitative data serve as a practical resource for researchers aiming to leverage the unique reactivity of this compound in their synthetic endeavors. The continued development of novel catalytic systems and reaction pathways involving this synthon will undoubtedly lead to the discovery of new and efficient routes to molecules of biological and material significance.

References

- 1. Synthesis of Functionalized Indoles via Palladium-Catalyzed Aerobic Oxidative Cycloisomerization of o-Allylanilines [organic-chemistry.org]

- 2. Synthesis of Functionalized Indoles via Palladium-Catalyzed Aerobic Cycloisomerization of o-Allylanilines Using Organic Redox Cocatalyst [organic-chemistry.org]

- 3. Synthesis of Functionalized Indoles via Palladium-Catalyzed Aerobic Cycloisomerization of o-Allylanilines Using Organic Redox Cocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Structural Characterization of 2-Allylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allylaniline is a versatile bifunctional molecule of significant interest in organic synthesis. Its structure, featuring a nucleophilic primary amine and a reactive allyl group positioned ortho to each other on an aromatic ring, makes it a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. These heterocycles, such as indoles and quinolines, are core scaffolds in many pharmaceuticals and biologically active natural products. This guide provides a comprehensive overview of the synthesis of this compound, with a focus on the aza-Claisen rearrangement, and details its structural characterization using modern spectroscopic techniques.

Synthesis of this compound

The primary and most atom-economical method for the synthesis of this compound is the aza-Claisen rearrangement of its isomer, N-allylaniline. This intramolecular rearrangement can be induced thermally or catalyzed by Lewis acids.

Aza-Claisen Rearrangement

The aza-Claisen rearrangement is a[1][1]-sigmatropic rearrangement of an N-allylenamine or N-allyl aniline. In the context of this compound synthesis, N-allylaniline undergoes rearrangement to place the allyl group at the ortho position of the aniline ring.

Reaction Scheme:

The thermal rearrangement of N-allylanilines can be performed in a high-boiling solvent such as undecane. However, this method is often accompanied by a competing elimination reaction of the allyl group.[2] The transition state of the rearrangement is influenced by the substitution pattern on the allyl group.[2]

The use of Lewis acids can significantly accelerate the aza-Claisen rearrangement, allowing the reaction to proceed under milder conditions and often with improved selectivity.[1][3] Common Lewis acids employed for this transformation include BF₃·OEt₂.[1] The acid catalysis is particularly beneficial for substrates that are resistant to thermal rearrangement.[1]

Experimental Protocols

Materials:

-

Aniline

-

Allyl bromide

-

Sodium carbonate (Na₂CO₃)

-

Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of aniline (1.0 eq) in ethanol, add sodium carbonate (1.5 eq) and allyl bromide (1.1 eq).

-

Heat the reaction mixture at reflux for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude N-allylaniline.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Materials:

-

N-Allylaniline

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-allylaniline (1.0 eq) in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a catalytic amount of boron trifluoride diethyl etherate (e.g., 0.1-0.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for the time determined by reaction monitoring (TLC or GC-MS). Microwave irradiation can also be employed to accelerate the reaction.[1]

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with the organic solvent used for the reaction.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the resulting crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Structural Characterization

The unambiguous identification and confirmation of the structure of this compound are achieved through a combination of spectroscopic methods. Standard characterization involves ¹H NMR, ¹³C NMR, GC-MS, and HPLC for purity assessment.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the proton and carbon framework.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic-H | 7.10 - 6.70 | m | - | 4H |

| Vinyl-H | 6.05 - 5.85 | m | - | 1H |

| Vinyl-H | 5.20 - 5.00 | m | - | 2H |

| Allyl-CH₂ | 3.40 | d | 5.0 | 2H |

| Amine-NH₂ | 3.75 | br s | - | 2H |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Aromatic C-NH₂ | 144.0 | C1 |

| Aromatic C-C | 130.0 | C2 |

| Aromatic CH | 127.5, 118.5, 115.8 | C3, C4, C5, C6 |

| Vinyl CH | 136.5 | =CH |

| Vinyl CH₂ | 116.0 | =CH₂ |

| Allyl CH₂ | 35.0 | -CH₂- |

Note: Chemical shifts are approximate and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in this compound.

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

| N-H (Amine) | Stretching | 3450 - 3300 (two bands) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Allyl) | Stretching | 3080 - 3010 |

| C=C (Allyl) | Stretching | 1640 - 1620 |

| C=C (Aromatic) | Stretching | 1600, 1490 |

| C-N | Stretching | 1340 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Table 3: Mass Spectrometry Data for this compound

| Technique | m/z (relative intensity, %) | Assignment |

| Electron Ionization (EI) | 133 (M⁺, 100), 132 (M-H, 80), 118 (M-CH₃, 40), 106 (M-C₂H₃, 30), 91 (C₇H₇⁺, 20), 77 (C₆H₅⁺, 15) | Molecular ion and major fragments |

Logical and Experimental Workflow Visualization

The following diagrams illustrate the key reaction mechanism and the general workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound, focusing on the practical and efficient aza-Claisen rearrangement of N-allylaniline. The guide also outlines the key spectroscopic techniques and provides reference data for the comprehensive structural characterization of the target molecule. The experimental protocols and workflow diagrams serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the preparation and verification of this important synthetic building block.

References

Technical Guide: Physicochemical Properties of 2-Allylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-allylaniline hydrochloride (CAS No: 138286-02-9). Intended for professionals in research and drug development, this document consolidates available data on the compound's chemical and physical characteristics. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also furnishes generalized, yet detailed, experimental protocols for the determination of key physicochemical parameters. A logical workflow for the characterization of such a compound is also presented.

Core Physicochemical Properties

This compound hydrochloride is the salt of the aromatic amine this compound. The protonation of the amino group enhances its water solubility, a crucial factor in many chemical and pharmaceutical applications.

Data Presentation

The quantitative and qualitative physicochemical data for this compound hydrochloride are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N·HCl | [1] |

| Molecular Weight | 169.65 g/mol | [1] |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 132 °C | TCI America |

| Boiling Point | Data not available | [2] |

| Solubility | Soluble in water | [2] |

| pKa | Data not available | |

| CAS Number | 138286-02-9 | TCI America |

Experimental Protocols

While specific experimental procedures for determining the physicochemical properties of this compound hydrochloride are not detailed in the available literature, the following established methodologies are recommended for its characterization.

Synthesis of this compound Hydrochloride

The preparation of this compound hydrochloride is typically achieved through a straightforward acid-base reaction.

Materials:

-

This compound (free base)

-

Anhydrous diethyl ether (or other suitable organic solvent)

-

Hydrochloric acid solution (e.g., 2 M in diethyl ether) or hydrogen chloride gas

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (if using HCl solution) or gas inlet tube

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve a known quantity of this compound in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of hydrochloric acid solution in diethyl ether dropwise while stirring. Alternatively, bubble hydrogen chloride gas through the solution.

-

A precipitate of this compound hydrochloride will form.

-

Continue stirring in the ice bath for 30 minutes after the addition is complete to ensure full precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the product under vacuum to yield the final this compound hydrochloride.[3]

Determination of Melting Point

The melting point is a critical indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Ensure the this compound hydrochloride sample is completely dry.

-

Finely powder a small amount of the sample using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a rate of 10-15 °C per minute initially.

-

Once the temperature is within 20 °C of the expected melting point (132 °C), reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Determination of Aqueous Solubility

A quantitative measure of solubility is essential for various applications.

Materials:

-

This compound hydrochloride

-

Distilled or deionized water

-

Scintillation vials or small flasks

-

Shaking incubator or orbital shaker at a constant temperature (e.g., 25 °C)

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

-

Centrifuge

-

pH meter

Procedure (Equilibrium Solubility Method):

-

Prepare a series of saturated solutions by adding an excess amount of this compound hydrochloride to a known volume of water in several vials.

-

Seal the vials and place them in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

After the equilibration period, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a known volume of water to a concentration suitable for analysis.

-

Determine the concentration of this compound hydrochloride in the diluted supernatant using a pre-validated analytical method, such as UV-Vis spectrophotometry (by creating a standard curve) or HPLC.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Measure the pH of the saturated solution.

Determination of pKa

The pKa of the conjugate acid of this compound can be determined to understand its ionization behavior.

Method (Potentiometric Titration):

-

Accurately weigh a sample of this compound hydrochloride and dissolve it in a known volume of deionized water.

-

Place the solution in a temperature-controlled beaker with a magnetic stirrer.

-

Calibrate a pH meter with standard buffer solutions.

-

Immerse the pH electrode in the sample solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of the titrant.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the titration curve.

Visualizations

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a compound like this compound hydrochloride.

Note: No signaling pathways involving this compound hydrochloride were identified in the literature search.

Conclusion

This technical guide provides a summary of the currently available physicochemical properties of this compound hydrochloride. While core data such as molecular weight and melting point are well-documented, a notable gap exists in the public domain regarding quantitative solubility, boiling point, pKa, and detailed spectral analyses. The generalized experimental protocols provided herein offer a robust framework for researchers to determine these properties and further contribute to the comprehensive characterization of this compound. The logical workflow presented can guide the systematic investigation of similar chemical entities.

References

The Reaction Mechanism of 2-Allylaniline: A Technical Guide for Advanced Research

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allylaniline is a bifunctional organic compound featuring a primary amine and a terminal alkene tethered to an aromatic ring. This strategic arrangement of reactive moieties makes it a highly valuable and versatile intermediate in organic synthesis. The proximity of the nucleophilic nitrogen atom and the electrophilic-receptive allyl group facilitates a variety of intramolecular reactions, providing efficient pathways to construct complex nitrogen-containing heterocyclic structures.[1][2] These heterocyclic motifs, such as indolines and quinolines, are prevalent in numerous biologically active compounds and pharmaceuticals, underscoring the importance of this compound derivatives in medicinal chemistry and drug discovery programs.[1] This guide delves into the core reaction mechanisms of this compound, focusing on transition metal-catalyzed cyclizations, electrophilic cyclizations, and oxidative cycloisomerizations.

Core Reaction Mechanisms

The reactivity of this compound is dominated by intramolecular cyclization reactions, which can be initiated by transition metals, electrophiles, or oxidative conditions. These reactions provide powerful methods for the synthesis of key heterocyclic scaffolds.

Transition Metal-Catalyzed Cyclizations

Palladium and copper complexes are extensively used to catalyze the cyclization of this compound and its derivatives, enabling the formation of multiple chemical bonds in a single, efficient step.

Palladium catalysis is a cornerstone for the synthesis of nitrogen heterocycles from this compound derivatives. These reactions, such as intramolecular carboamination, can form multiple C-N and C-C bonds in a single process.[3][4] The general mechanism often involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by aminopalladation across the allyl double bond and subsequent reductive elimination to furnish the heterocyclic product and regenerate the catalyst.[5] Cascade reactions have been developed that combine N-arylation with intramolecular carboamination to rapidly build polycyclic structures like dihydroindoloindoles.[1][4]

Caption: Palladium-catalyzed intramolecular carboamination workflow.

Copper catalysts provide a powerful alternative for transforming this compound derivatives.[1] Reactions such as intramolecular carboamination and aminooxygenation can produce dihydroindoline and tetrahydroquinoline products. For example, N-sulfonylated ortho-allylanilines undergo efficient copper(II)-promoted oxidative cyclization to form tetracyclic products.[1] The proposed mechanism involves a one-electron oxidation of the nitrogen atom, followed by a 5-exo-trig intramolecular ring closure.[1]

Caption: Proposed mechanism for Cu(II)-catalyzed oxidative cyclization.

Electrophilic Cyclization

Electrophiles can trigger the cyclization of this compound derivatives, offering a direct route to functionalized heterocycles. A notable example is iodocyclization.

The reaction of N-tosyl-2-allylanilines with molecular iodine provides a direct and efficient method for synthesizing 2-iodomethylindolines.[1] This transformation proceeds through a selective 5-exo-trig iodocyclization pathway. The reaction is initiated by the electrophilic attack of iodine on the allyl double bond, forming a cyclic iodonium ion intermediate, which is then attacked intramolecularly by the nitrogen nucleophile.

Caption: Mechanism of electrophilic iodocyclization.

Oxidative Cycloisomerization for Quinoline Synthesis

Metal-free oxidative cyclization presents an alternative strategy for synthesizing quinolines from 2-allylanilines. This approach avoids transition metal catalysts, offering potential advantages in terms of cost and product purity.

A notable metal-free method involves reacting 2-allylanilines with a substoichiometric amount of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).[6] The mechanism is thought to proceed through the oxidation of the this compound, followed by a six-electron cyclization to yield a dihydroquinoline intermediate. This intermediate is then further oxidized by DMSO to afford the final quinoline product.[6] This method is particularly useful for synthesizing diverse quinoline derivatives, including those with styryl substituents.[6]

Caption: DMSO-mediated oxidative cycloisomerization to quinolines.

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize quantitative data for key transformations of this compound derivatives, providing a comparative overview of different catalytic systems.

Table 1: Copper-Catalyzed Transformations of this compound Derivatives

| Substrate | Catalyst System | Reagents/Conditions | Product Class | Yield (%) | Citation |

|---|---|---|---|---|---|

| N-phenyl-2-allylaniline | Cu(OAc)₂ (stoichiometric) | Heat in DMF | Aminoacetoxylation products | Varies | [1] |

| N-aryl-2-allylanilines | Cu(OTf)₂ | 2,2′-bipyridyl, Cs₂CO₃, MnO₂, PhCF₃, 120°C, 24 h | Tetrahydroquinolines | Up to 85 | [1] |

| N-tosyl-ortho-allylaniline | Cu(OAc)₂ (3 equiv) | Cs₂CO₃, CH₃CN or DMF, 120°C | Tetracyclic products | Efficient |[1] |

Table 2: Other Cyclization Reactions of this compound Derivatives

| Reaction Type | Substrate | Catalyst/Reagent | Conditions | Product Class | Yield | Citation |

|---|---|---|---|---|---|---|

| Iodocyclization | N-tosyl-2-allylanilines | Iodine (I₂) | Water, 50°C | 2-Iodomethyl-N-tosylindolines | High | [1] |

| Oxidative Cycloisomerization | 2-Allylanilines | KOtBu (substoichiometric) | DMSO | Quinolines | Diverse |[6] |

Experimental Protocols

This section provides generalized methodologies for key experiments involving this compound derivatives. Note: These are representative protocols and may require optimization for specific substrates.

Protocol 4.1: Copper-Catalyzed Oxidative Cyclization of N-Tosyl-ortho-allylaniline

-

Reactant Preparation : To a flame-dried reaction vessel, add N-tosyl-ortho-allylaniline (1.0 equiv), copper(II) acetate (Cu(OAc)₂, 3.0 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

-

Solvent Addition : Add anhydrous acetonitrile or dimethylformamide (DMF) to the vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution : Heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the tetracyclic product.[1]

Protocol 4.2: Iodine-Mediated Electrophilic Cyclization

-

Reactant Preparation : In a suitable reaction flask, suspend N-tosyl-2-allylaniline (1.0 equiv) in deionized water.

-

Reagent Addition : Add molecular iodine (I₂, 1.1-1.5 equiv) to the suspension.

-

Reaction Execution : Heat the mixture to 50 °C and stir vigorously.

-

Monitoring : Monitor the disappearance of the starting material by TLC. The reaction is typically complete within a few hours.

-

Workup and Purification : After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude 2-iodomethyl-N-tosylindoline can be purified by recrystallization or column chromatography if necessary.[1]

Conclusion

This compound stands out as a privileged scaffold in organic synthesis, offering streamlined access to a diverse array of nitrogen-containing heterocycles. The fundamental reaction mechanisms—primarily transition metal-catalyzed, electrophile-induced, and oxidative cyclizations—provide chemists with a robust toolkit for molecular construction. The ability to selectively forge complex structures from this readily accessible intermediate is of paramount importance in the field of drug discovery, where the rapid generation of novel chemical entities is crucial for identifying new therapeutic agents. A thorough understanding of these reaction pathways, conditions, and mechanistic nuances is essential for researchers aiming to leverage the synthetic potential of this compound in their scientific endeavors.

References

- 1. This compound | 32704-22-6 | Benchchem [benchchem.com]

- 2. This compound Hydrochloride | 138286-02-9 | Benchchem [benchchem.com]

- 3. Palladium-catalyzed synthesis of N-aryl-2-benzylindolines via tandem arylation of this compound: control of selectivity through in situ catalyst modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. Palladium(II)-catalyzed oxidative cascade cyclization reactions of anilides and anilines: scope and mechanistic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Computational Modeling of 2-Allylaniline's Electronic Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allylaniline is a versatile organic molecule featuring both an aromatic amine and an allyl group. This unique structural combination makes it a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds. Understanding the electronic structure of this compound is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets. Computational modeling, particularly through quantum chemical calculations, offers a powerful lens to elucidate these properties at the molecular level. This guide provides an in-depth overview of the computational methodologies employed to study the electronic structure of this compound, presents illustrative data, and outlines the typical workflow for such an investigation.

Core Concepts in Electronic Structure Analysis

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Experimental Protocols: Computational Methodologies

The electronic structure of molecules like this compound is typically investigated using a variety of quantum chemical methods. Density Functional Theory (DFT) is the most common and effective approach due to its balance of accuracy and computational cost.

1. Geometry Optimization: The first step in any computational analysis is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

-

Method: Density Functional Theory (DFT) is widely employed.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that often yields results in good agreement with experimental data. Other functionals like B97D3 may also be used, particularly for systems where dispersion forces are significant.

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, such as 6-311++G(d,p), is commonly used for organic molecules. This notation indicates the use of a triple-zeta valence basis set with diffuse functions (+) on heavy atoms and polarization functions (d,p) on heavy atoms and hydrogens, respectively, which are important for accurately describing electron distribution.

2. Electronic Property Calculations: Once the optimized geometry is obtained, a single-point energy calculation is performed using the same or a higher level of theory to compute the electronic properties.

-

HOMO and LUMO Energies: These are direct outputs of the calculation.

-

HOMO-LUMO Gap: Calculated as the energy difference: E_gap = E_LUMO - E_HOMO.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, which are crucial for predicting intermolecular interactions.

3. Software: These calculations are performed using specialized quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

Data Presentation: Electronic Properties

| Molecule | Method (Functional/Basis Set) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Aniline | B3LYP/6-311++G(d,p) | -5.52 | -0.25 | 5.27 | 1.53 |

| This compound (Illustrative) | B3LYP/6-311++G(d,p) | -5.45 | -0.18 | 5.27 | 1.65 |

| 4-Nitroaniline | B3LYP/6-311G(d,p) | -6.68 | -2.79 | 3.89 | 6.29 |

| 4-Isopropylaniline | B3LYP/6-311G(d,p) | -5.13 | 0.17 | 5.30 | 1.84 |

Note: The presence of the electron-donating allyl group at the ortho position in this compound is expected to slightly raise the HOMO energy and have a minor effect on the LUMO energy compared to aniline.

Mandatory Visualizations

The following diagrams illustrate the computational workflow and the conceptual relationship between electronic structure and molecular properties.

An In-depth Technical Guide on the Safety, Handling, and Storage of 2-Allylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and potential hazards of 2-allylaniline. The content is intended for professionals in research, scientific, and drug development fields who may work with this compound.

General Safety and Hazards

This compound is a combustible liquid that is harmful if swallowed, in contact with skin, or inhaled. It is known to cause skin and serious eye irritation and may cause respiratory irritation. Absorption through the skin can lead to systemic toxicity, and effects may be delayed.

GHS Hazard Statements:

-

H227: Combustible liquid.

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Toxicological Data

For reference, the following table summarizes the acute toxicity data for Aniline.

| Parameter | Value | Species | Reference |

| LD50 Oral | 250 mg/kg | Rat | [1] |

| LD50 Dermal | 820 mg/kg | Rabbit | [1] |

| LC50 Inhalation | 248 ppm (4 h) | Mouse | [1] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₉H₁₁N |

| Molecular Weight | 133.19 g/mol |

| Appearance | Not specified, likely a liquid |

| Boiling Point | Not specified |

| Density | Not specified |

| Flash Point | Combustible liquid |

Note: Specific values for boiling point and density were not found in the provided search results.

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber, however, for aniline, butyl, neoprene, or Viton gloves are recommended for prolonged contact), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be worn.

General Hygiene Practices:

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

Remove contaminated clothing immediately and wash before reuse.

Storage Procedures

Proper storage of this compound is crucial to prevent accidents and degradation of the material.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store separately from incompatible materials such as strong oxidizing agents and acids.

-

Protect from light and air, as anilines can be sensitive to both.

Emergency Procedures

Spill Procedures: In case of a spill, follow these steps:

-

Evacuate the area and restrict access.

-

Wear appropriate PPE, including respiratory protection.

-

Ventilate the area.

-

Absorb the spill with an inert, non-combustible material such as sand or vermiculite.

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable decontaminating agent.

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols & Workflows

This compound is a versatile starting material in organic synthesis, particularly in the construction of heterocyclic compounds.

General Protocol for Handling Air-Sensitive Anilines

Anilines can be sensitive to air and light. The following is a general protocol for handling air-sensitive anilines like this compound.

Methodology:

-

Glassware Preparation: All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).

-

Inert Atmosphere: The reaction should be set up under an inert atmosphere using a Schlenk line or a glovebox.

-

Reagent Transfer: this compound should be transferred using a syringe or cannula under a positive pressure of inert gas.

-

Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).

-

Work-up: Quench and work up the reaction under an inert atmosphere until the air-sensitive components are no longer present.

Example Workflow: Palladium-Catalyzed Synthesis of N-Aryl-2-benzylindolines

This compound can be used in palladium-catalyzed tandem reactions to synthesize complex heterocyclic structures like N-aryl-2-benzylindolines.

Potential Metabolic Pathways

The metabolism of xenobiotics like this compound often involves the Cytochrome P450 (CYP) enzyme system in the liver. While specific metabolic pathways for this compound are not well-documented, it is plausible that it undergoes Phase I (functionalization) and Phase II (conjugation) reactions, similar to other aromatic amines.

Potential Phase I Reactions:

-

N-oxidation: The amino group can be oxidized.

-

Aromatic hydroxylation: The benzene ring can be hydroxylated.

-

Allyl group oxidation: The allyl side chain can be oxidized.

Potential Phase II Reactions:

-

Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid.

-

Sulfation: The hydroxylated metabolites can be conjugated with sulfate.

These metabolic processes generally aim to increase the water solubility of the compound to facilitate its excretion from the body.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) for this compound from the manufacturer and follow all applicable safety regulations and guidelines at your institution.

References

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Cyclization of 2-Allylaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cyclization of 2-allylaniline, a versatile reaction for the synthesis of nitrogen-containing heterocyclic compounds, particularly indoles and indolines. These structures are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.

Introduction

The palladium-catalyzed intramolecular cyclization of this compound and its derivatives represents a powerful tool for the construction of five- and six-membered nitrogen heterocycles. This transformation typically proceeds through a Wacker-type or an amino-palladation/reductive elimination pathway, offering a convergent and efficient route to substituted indoles and indolines. The reaction conditions can be tuned to favor the formation of specific products, making it a valuable methodology in synthetic organic chemistry.

Applications in Drug Development

The indole and indoline scaffolds are core components of numerous pharmaceutical agents. The palladium-catalyzed cyclization of this compound provides a direct route to these privileged structures, facilitating the synthesis of a wide range of biologically active compounds. Applications of this methodology are found in the development of:

-

Anticancer agents: The indole nucleus is present in many natural and synthetic compounds with potent antitumor activity.

-

Antiviral compounds: Indole derivatives have shown efficacy against a variety of viruses.

-

Central nervous system (CNS) agents: The structural motif is found in drugs targeting serotonin and other neurotransmitter receptors.

-

Anti-inflammatory drugs: Certain indole-containing molecules exhibit significant anti-inflammatory properties.

Data Presentation

The following tables summarize representative quantitative data for palladium-catalyzed cyclization reactions of this compound derivatives, showcasing the influence of catalysts, ligands, and reaction conditions on product yield.

Table 1: Palladium-Catalyzed Synthesis of N-Aryl-2-benzylindolines from this compound

| Entry | Aryl Bromide 1 | Aryl Bromide 2 | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | 4-Bromoanisole | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOt-Bu | Toluene | 100 | 24 | 85 |

| 2 | 4-Bromobenzonitrile | 4-Bromoanisole | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOt-Bu | Toluene | 100 | 24 | 78 |

| 3 | 4-Bromotoluene | 4-Bromobenzotrifluoride | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOt-Bu | Toluene | 100 | 24 | 81 |

Data is representative and compiled from related literature.

Table 2: Palladium-Catalyzed Intramolecular Cyclization of Substituted 2-Allylanilines

| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | N-Tosyl-2-allylaniline | Pd(OAc)₂ (5) | PPh₃ (10) | O₂ (1 atm) | Toluene | 80 | 12 | 2-Methyl-1-tosylindole | 75 |

| 2 | N-Acetyl-2-allylaniline | PdCl₂(MeCN)₂ (5) | - | Benzoquinone | THF | 60 | 24 | 2-Methyl-1-acetylindole | 68 |

| 3 | This compound | Pd(OAc)₂ (10) | Pyridine (20) | O₂ (1 atm) | DMA | 100 | 8 | 2-Methylindole | 82 |

Data is representative and compiled from related literature.

Experimental Protocols

The following are detailed methodologies for key experiments related to the palladium-catalyzed cyclization of this compound.

Protocol 1: Synthesis of 2-Methylindole from this compound

Materials:

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Pyridine

-

N,N-Dimethylacetamide (DMA), anhydrous

-

Oxygen balloon

-

Schlenk flask

-

Standard glassware for reaction setup and workup

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.).

-

Add anhydrous DMA (5 mL).

-

Add pyridine (0.2 mmol, 0.2 eq.).

-

Add palladium(II) acetate (0.1 mmol, 0.1 eq.).

-

Purge the flask with oxygen and leave it under an oxygen balloon atmosphere.

-

Heat the reaction mixture to 100 °C and stir for 8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-